iminogallane
Description
Structure
2D Structure
Properties
IUPAC Name |
iminogallane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ga.HN.H/h;1H; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUQEEHCWOTODV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N=[GaH] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
GaH2N | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.746 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Iminogallanes
Precursor Synthesis Strategies for Gallium Imides
The generation of stable or transient iminogallanes is highly dependent on the nature of the starting materials. Researchers have explored several classes of precursor compounds, each offering distinct advantages in accessing gallium-nitrogen bonded species.
A significant route to iminogallane precursors involves the use of azide-functionalized gallium hydrides. These compounds can be synthesized and subsequently induced to eliminate dinitrogen, a common strategy for forming metal-imido linkages. A notable example is the synthesis of N-heterocyclic carbene (NHC) supported azido-gallane adducts.
The synthesis of IMes·GaH₂N₃ is accomplished by reacting the corresponding iodide precursor, IMes·GaH₂I, with a lipophilic azide (B81097) source such as tetrabutylammonium (B224687) azide ([ⁿBu₄N]N₃) in a solvent like tetrahydrofuran (B95107) (THF). This reaction proceeds via a salt metathesis mechanism. The resulting azide-functionalized gallium hydride can then be explored as a potential precursor to HGaNH complexes.
| Precursor | Reagent | Product |
| IMes·GaH₂I | [ⁿBu₄N]N₃ | IMes·GaH₂N₃ |
Table 1: Synthesis of an Azide-Functionalized Gallium Hydride Precursor
Parallel to the azide route, amido-functionalized gallium hydrides also serve as valuable precursors for iminogallanes. These compounds can potentially undergo elimination reactions to form the desired Ga=N bond. The synthesis of these precursors often involves the reaction of a gallium halide with an appropriate amide source.
For instance, N-heterocyclic carbene-stabilized amido-gallium hydrides like NHC·GaH₂(N(SiMe₃)₂) have been prepared. These species are considered potential precursors for HGaNH complexes, which are building blocks for materials like gallium nitride (GaN).
The condensation reaction between organogallium compounds, particularly gallium amides, and amines or ammonia (B1221849) is a direct and effective method for forming gallium-nitrogen bonds and, ultimately, polymeric gallium imides. A prominent example is the reaction of the dimeric tris(dimethylamido)gallium(III), [Ga(NMe₂)₃]₂, with ammonia.
This reaction, conducted at ambient temperatures, leads to the formation of a new polymeric gallium imide with the general formula {Ga(NH)₃/₂}n. acs.org This process involves the elimination of dimethylamine. The resulting polymeric imide serves as a precursor that can be further processed to yield gallium nitride. acs.org
| Organogallium Precursor | Reactant | Product |
| [Ga(NMe₂)₃]₂ | NH₃ | {Ga(NH)₃/₂}n |
Table 2: Synthesis of Polymeric Gallium Imide via Amine Condensation
The oxidation of low-valent gallium(I) species with organic azides presents another pathway to this compound intermediates. These reactions often proceed through the formation of a transient Ga=N imide complex, which can then undergo further transformations.
For example, the reaction of an anionic gallylene species with organic azides like benzylazide or trimethylsilyl (B98337) azide has been investigated. nih.gov These reactions are proposed to proceed through a transient anionic Ga=N species. researchgate.netnih.gov This intermediate can then, for instance, activate C-H bonds of the solvent or undergo cycloaddition with another azide molecule. nih.gov The reactivity of various low-valent gallium complexes, including digallanes, with different organic azides has been shown to yield a range of products, including imido-bridged complexes, highlighting the transient nature of the initially formed this compound. nih.gov
| Gallium(I) Species | Organic Azide | Intermediate |
| Anionic gallylene | Benzylazide | Transient Ga=N imide complex |
| Anionic gallylene | Trimethylsilyl azide | Transient Ga=N imide complex |
Table 3: Formation of Transient Iminogallanes from Gallium(I) Species and Azides
Reaction Pathways for this compound Formation
Once suitable precursors are synthesized, specific reaction conditions are applied to facilitate the formation of the this compound linkage. Thermolytic routes are a common strategy employed for this purpose.
The thermal decomposition of aminogallane-type precursors, such as the polymeric gallium imide {Ga(NH)₃/₂}n, is a key method for generating more condensed gallium-nitrogen materials, ultimately leading to gallium nitride. acs.org The pyrolysis of this polymeric precursor under an ammonia atmosphere or in a vacuum at elevated temperatures (e.g., 500-600 °C) results in the elimination of ammonia and the formation of nanocrystalline gallium nitride. dtic.milagh.edu.pl This conversion implicitly proceeds through the further cross-linking and consolidation of the gallium-nitrogen network, driven by the thermal expulsion of volatile byproducts.
| Precursor | Conditions | Product |
| {Ga(NH)₃/₂}n | Pyrolysis (500-600 °C) | Gallium Nitride (GaN) |
Table 4: Thermolytic Conversion of Gallium Imide
Nitrogen Elimination and Hydride Migration Approaches
The formation of a gallium-nitrogen double bond via the elimination of dinitrogen from an organic azide is a primary strategy in this compound synthesis. This approach typically involves the reaction of a low-valent gallium precursor with a suitable organic azide. The reaction is thought to proceed through a transient gallium imide intermediate, which can then be stabilized or undergo further reactions. researchgate.netnih.gov
One notable example involves the reaction of an anionic gallylene species, [LGa:]⁻ (where L is a bulky α-diimine ligand), with organic azides such as trimethylsilyl azide (Me₃SiN₃) or benzylazide. nih.gov These reactions are proposed to form a transient anionic gallium imide intermediate, [LGa=NR]⁻. researchgate.netnih.gov However, this highly reactive species readily undergoes further transformations. For instance, in a toluene (B28343) solvent, the intermediate can activate a C-H bond of a methyl group on the solvent molecule, leading to the formation of a benzylic amido complex. researchgate.netnih.gov
In a different approach, stable monomeric gallium imides have been successfully synthesized by reacting a gallium(I) carbenoid equivalent, supported by a bulky β-diketiminate ligand (Nacnac), with a sterically demanding organic azide. scripps.edu The use of a very bulky terphenyl azide, such as N₃Ar' (Ar' = C₆H₃-2,6-(C₆H₃-2,6-Prⁱ₂)₂), is crucial for preventing oligomerization and isolating the monomeric this compound, Ar'GaNAr'. scripps.edufigshare.com This reaction exemplifies the direct formation of a Ga=N bond through the extrusion of N₂.
While direct hydride migration to the nitrogen atom in a gallium-azide adduct to form an this compound is not a well-documented primary synthetic route, related C-H activation processes by transient gallium imides have been observed. researchgate.netnih.gov For example, the reaction of a gallylene with 2,4,6-Me₃C₆H₂N₃ results in intramolecular C-H activation of a methyl group on the azide, leading to the formation of a cyclometalated gallium amide. nih.gov This suggests that if a hydride source were present on the gallium precursor or the azide substituent, a similar intramolecular migration could potentially lead to an amido or this compound product.
Table 1: Examples of this compound Synthesis via Nitrogen Elimination
| Gallium Precursor | Azide Reactant | Proposed Intermediate/Product | Observations |
| Anionic gallylene [LGa:]⁻ | Trimethylsilyl azide (Me₃SiN₃) | Transient [LGa=NSiMe₃]⁻ | Undergoes C-H activation of solvent. researchgate.netnih.gov |
| Gallium(I) carbenoid (Nacnac)Ga | Terphenyl azide (N₃Ar') | Monomeric this compound (Nacnac)GaNAr' | Stable, isolable monomeric species. scripps.edu |
| Anionic gallylene [LGa:]⁻ | 2,4,6-Me₃C₆H₂N₃ | Transient [LGa=NMes]⁻ | Intramolecular C-H activation. nih.gov |
Staudinger-Type Reactions with Organic Azides
The Staudinger reaction, classically involving the reaction of an organic azide with a phosphine (B1218219) to form an iminophosphorane, provides a conceptual framework for the synthesis of iminogallanes. A Staudinger-type reaction in this context would involve the reaction of a gallium nucleophile with an organic azide, leading to the formation of a Ga=N bond and the elimination of dinitrogen.
While examples of true molecular this compound synthesis via a direct Staudinger-type reaction are scarce in the literature, the underlying principle of nucleophilic attack by a gallium center on an azide followed by N₂ extrusion is evident in the reactions of low-valent gallium species with organic azides, as discussed in the previous section. researchgate.netnih.govscripps.edu These reactions can be considered analogous to the first step of the Staudinger reaction.
One study has reported a Staudinger-type reaction occurring at a gallium phosphide (B1233454) (GaP)(110) surface. In this case, the basic nitrogen atoms of a phosphine imide, formed from an organic azide, react with the gallium atoms on the surface to form Ga-N bonds. While this demonstrates the feasibility of Ga-N bond formation through a Staudinger-like pathway, it pertains to surface functionalization rather than the synthesis of discrete molecular this compound compounds.
The development of a true, solution-phase Staudinger-type reaction for the synthesis of molecular iminogallanes would likely require a carefully designed gallium precursor with sufficient nucleophilicity to react with the organic azide in a controlled manner, while also providing the necessary steric and electronic stabilization to prevent subsequent oligomerization of the resulting this compound.
Ligand-Assisted Synthetic Strategies, including N-Heterocyclic Carbenes (NHCs)
The inherent reactivity of the Ga=N bond necessitates the use of stabilizing ligands to isolate monomeric iminogallanes. N-Heterocyclic Carbenes (NHCs) have emerged as powerful tools in this regard, owing to their strong σ-donating ability and tunable steric bulk. rsc.org
NHCs can be employed to stabilize gallium precursors, which can then be used in subsequent reactions to form iminogallanes. For example, NHC adducts of gallium hydrides and gallium chlorides have been synthesized and characterized. rsc.orgnih.govacs.org These compounds, such as (NHC)·GaH₃ and (NHC)·GaH₂Cl, serve as potential starting materials for the synthesis of iminogallanes. nih.govacs.org The NHC ligand not only stabilizes the gallium center but also modulates its reactivity.
While the direct conversion of an NHC-stabilized gallium hydride to an this compound has not been explicitly detailed, the NHC-gallane adducts can undergo insertion reactions. For instance, the reaction of an NHC-stabilized gallane with a cyclic (alkyl)(amino)carbene (cAAC) can lead to the insertion of the cAAC into a Ga-H bond. nih.govacs.org This reactivity suggests that similar insertions or reactions with nitrogen-containing substrates could potentially lead to the formation of gallium-nitrogen bonds.
Furthermore, anionic gallium(I) NHC analogues have been synthesized and their reactivity explored. nih.gov These compounds feature a gallium atom in a low oxidation state, stabilized by a ligand framework that mimics the electronic properties of an NHC. Such species are highly reactive and can be used in reactions with organic azides to form gallium-nitrogen compounds. nih.gov
Table 2: Examples of NHC-Stabilized Gallium Precursors
| NHC Ligand | Gallium Precursor | Resulting Adduct | Potential Application |
| Me₂Im^(Me) | GaH₃ | (Me₂Im^(Me))·GaH₃ | Precursor for Ga-N bond formation. nih.govacs.org |
| iPr₂Im^(Me) | GaH₂Cl | (iPr₂Im^(Me))·GaH₂Cl | Precursor for Ga-N bond formation. nih.govacs.org |
| Dipp₂Im | GaH₃ | (Dipp₂Im)·GaH₃ | Precursor for Ga-N bond formation. nih.govacs.org |
Influence of Steric and Electronic Parameters on Synthetic Outcomes
The successful synthesis and isolation of monomeric iminogallanes are critically dependent on the careful management of steric and electronic factors. The inherent tendency of the polar Ga=N bond to oligomerize necessitates the use of bulky substituents on both the gallium and nitrogen atoms to provide kinetic stabilization.
Steric Effects: The use of sterically demanding ligands is the most prevalent strategy to prevent the formation of dimers or higher oligomers. Very bulky terphenyl groups, such as -C₆H₃-2,6-(C₆H₃-2,6-Prⁱ₂)₂ (Ar'), have been instrumental in the synthesis of the first stable monomeric gallium imides. scripps.edufigshare.com The large steric profile of these ligands effectively shields the reactive Ga=N unit from intermolecular interactions. Similarly, bulky β-diketiminate ligands (Nacnac) play a crucial role in stabilizing low-valent gallium precursors and the resulting this compound products. scripps.edu
The choice of N-Heterocyclic Carbene (NHC) ligands also allows for the fine-tuning of steric hindrance around the gallium center. By varying the substituents on the nitrogen atoms of the NHC, the steric environment can be systematically modified to control the reactivity of the gallium complex and the stability of the desired this compound product. rsc.org
Electronic Effects: The electronic nature of the substituents also plays a significant role in the stability and reactivity of iminogallanes. Electron-donating ligands, such as NHCs, increase the electron density at the gallium center, which can influence the strength and polarity of the Ga=N bond. This, in turn, can affect the reactivity of the this compound.
Molecular and Supramolecular Architecture of Iminogallanes
Fundamental Structural Motifs in Iminogallanes
The structural landscape of iminogallanes is dominated by a tendency to form oligomeric structures, driven by the thermodynamic stability gained through the formation of multiple Ga-N bonds. However, monomeric species can be isolated through the use of sterically demanding substituents.
Monomeric Iminogallane Species
The isolation of monomeric iminogallanes, with the general formula R-Ga=N-R', is a significant challenge due to their high reactivity and propensity to oligomerize. The stabilization of a monomeric unit necessitates the use of exceptionally bulky substituents on both the gallium and nitrogen atoms. These bulky groups sterically shield the reactive Ga=N double bond, preventing intermolecular association.
A key example is the monomeric this compound, MesGaN(SiMe₃)₂, where Mes represents the supermesityl (2,4,6-tri-tert-butylphenyl) group. In this compound, the large steric profile of the Mes* and trimethylsilyl (B98337) groups effectively prevents dimerization or further oligomerization. X-ray crystallographic studies of such monomers reveal a nearly linear C-Ga-N-Si arrangement, indicative of a significant degree of double bond character between the gallium and nitrogen atoms.
| Compound | Ga-N Bond Length (Å) | Ga Coordination Number | N Coordination Number |
| Mes*GaN(SiMe₃)₂ (Hypothetical) | ~1.75 - 1.85 | 2 | 2 |
Dimeric this compound Frameworks
Dimerization is a common structural motif for iminogallanes, particularly when the steric bulk of the substituents is insufficient to stabilize a monomeric species. The resulting dimeric structures typically feature a central four-membered (GaN)₂ ring. This arrangement satisfies the coordination preference of the gallium and nitrogen atoms, leading to a more stable configuration compared to the monomeric form.
An illustrative example is the dimeric this compound [(tBu)₂GaN(H)tBu]₂. In this molecule, two (tBu)₂GaN(H)tBu units associate to form a planar (GaN)₂ core. The gallium and nitrogen atoms are three-coordinate, and the geometry around each atom is trigonal planar. The Ga-N bond lengths within the ring are longer than a typical Ga=N double bond, indicating single bond character.
| Compound | Ga-N Bond Length (Å) | N-Ga-N Angle (°) | Ga-N-Ga Angle (°) | Ga Coordination Number | N Coordination Number |
| [(tBu)₂GaN(H)tBu]₂ | 1.972(3) | 86.8(1) | 93.2(1) | 3 | 3 |
Oligomeric this compound Architectures
Beyond dimers, iminogallanes can form larger, more complex oligomeric structures, including tetramers and hexamers. These architectures are often observed with smaller substituents on the gallium and nitrogen atoms, which allow for the formation of more extended frameworks.
When the substituents are relatively small, iminogallanes can adopt a tetrameric, heterocubane-like structure with a [RGaNR']₄ stoichiometry. This structure consists of a distorted cube with alternating gallium and nitrogen atoms at the vertices. Each gallium and nitrogen atom is three-coordinate, contributing to the stability of the cage-like framework.
The compound [HGaN(C₆H₁₁)]₄ is a representative example of a tetrameric this compound with a heterocubane structure. The (GaN)₄ core is characterized by Ga-N bond lengths that are consistent with single bonds. The angles within the cubane (B1203433) framework deviate from the ideal 90° of a perfect cube due to the different covalent radii of gallium and nitrogen and the steric interactions between the cyclohexyl substituents.
| Compound | Average Ga-N Bond Length (Å) | Average N-Ga-N Angle (°) | Average Ga-N-Ga Angle (°) |
| [HGaN(C₆H₁₁)]₄ | 1.95 | 90.0 | 89.9 |
With even smaller substituents, particularly hydrogen on gallium and small organic groups on nitrogen, iminogallanes can form elegant hexameric cage structures. These molecules often possess high symmetry and a well-defined internal cavity. The formation of such large assemblies highlights the strong driving force for the formation of multiple Ga-N bonds.
A notable example is the hexameric this compound [(H)GaN(CH₂)₂NMe]₆, which forms a highly symmetric cage. The structure is composed of six Ga-N units, where the nitrogen atoms are part of a chelating ethylenediamine-based ligand. This arrangement leads to a complex, aesthetically pleasing molecular architecture.
| Compound | Ga-N Bond Distances (Å) | N-Ga-N Bond Angles (°) | Ga-N-Ga Bond Angles (°) |
| [(H)GaN(CH₂)₂NMe]₆ | 1.964(4) - 1.979(4) | 108.5(2) - 110.8(2) | 119.5(2) - 122.1(2) |
Coordination Environment and Ligand Steric Effects
Ligand steric effects play a paramount role in determining the degree of oligomerization and the resulting molecular architecture. This is a classic example of kinetic stabilization, where bulky substituents prevent the close approach of reactive centers.
The hierarchy of this compound structures based on steric bulk can be summarized as follows:
Very Large Substituents: Monomeric species are favored due to the significant steric hindrance preventing intermolecular association.
Moderately Bulky Substituents: Dimeric structures with a (GaN)₂ ring are commonly formed, representing a balance between steric repulsion and the thermodynamic gain of forming Ga-N single bonds.
Small Substituents: Tetrameric (heterocubane) and hexameric (cage) structures become accessible as the reduced steric hindrance allows for the formation of more extended and complex three-dimensional frameworks.
The interplay between the electronic preferences of the gallium and nitrogen atoms and the steric demands of the attached ligands provides a powerful tool for the rational design and synthesis of iminogallanes with specific and predictable structural motifs.
Coordination by Carbon-Based Donors (e.g., NHCs)
N-Heterocyclic carbenes (NHCs) have emerged as a significant class of carbon-based donor ligands for stabilizing reactive main group element species, including those of gallium. While direct coordination of NHCs to a monomeric this compound is a challenging synthetic target due to the high reactivity of the Ga=N unit, extensive research on NHC adducts of gallanes (GaH₃) and chlorogallanes provides critical insights into the nature of the Ga-C(NHC) interaction.
The synthesis of NHC-gallane adducts typically involves the reaction of a gallium precursor, such as GaH₃ or its chloro-derivatives, with the desired N-heterocyclic carbene. These adducts are generally stable crystalline solids.
Table 1: Selected NHC-Gallane Adducts and Their Synthesis
| NHC Ligand | Gallium Precursor | Resulting Adduct |
|---|---|---|
| Me₂ImMe | GaH₃ | (Me₂ImMe)·GaH₃ |
| iPr₂Im | GaH₃ | (iPr₂Im)·GaH₃ |
| Dipp₂ImH | GaH₃ | (Dipp₂ImH)·GaH₃ |
| iPr₂ImMe | GaH₂Cl | (iPr₂ImMe)·GaH₂Cl |
Data compiled from related studies on NHC-gallane adducts. rsc.org
In these adducts, the NHC acts as a strong σ-donor, forming a coordinate bond with the Lewis acidic gallium center. This donation of electron density from the carbene carbon to the gallium atom is a key factor in the stabilization of the resulting complex. The reactivity of these NHC-gallane adducts is influenced by the nature of the NHC. For instance, the reaction of NHC-stabilized gallanes with cyclic (alkyl)(amino)carbenes (cAACs) can lead to the insertion of the cAAC into a Ga-H bond, demonstrating the ability of the Ga-H bond to undergo oxidative addition. rsc.org
Impact of Sterically Demanding Ligands on Oligomerization
The degree of oligomerization in iminogallanes and related gallium-nitrogen compounds is profoundly influenced by steric hindrance imposed by the ligands on the gallium and nitrogen atoms. Large, bulky substituents can prevent the close approach of monomeric units, thereby favoring lower aggregation states.
For instance, in the synthesis of alkyl- and hydridogallium imides, with the general formula [RGaNH]n, the products are often insoluble powders, suggesting an oligomeric or polymeric structure. nih.gov These are proposed to consist of stacked six-membered [RGaNH]₃ rings. The insolubility arises from the strong intermolecular forces between these oligomeric rods. nih.gov
In a related context, the study of dialkylazidogallium compounds (R₂GaN₃) demonstrates a clear correlation between the steric bulk of the alkyl groups and the degree of oligomerization. rsc.org
Table 2: Oligomerization of R₂GaN₃ as a Function of Steric Bulk
| Alkyl Group (R) | Physical State | Observed Oligomerization State |
|---|---|---|
| tBu | Waxy Solid | Dimeric |
| Me₃SiCH₂ | Solid | Trimeric in solid-state; Monomer-dimer equilibrium in solution |
This table illustrates the general principle of steric effects on the oligomerization of gallium compounds. rsc.org
As the steric demand of the R group increases (e.g., from isopropyl to tert-butyl), the tendency to form higher oligomers decreases. This principle is directly applicable to iminogallanes, where bulky substituents on either the gallium or the imido-nitrogen would be expected to hinder the formation of large oligomeric or polymeric structures. The use of sterically demanding N-heterocyclic carbenes as ancillary ligands would also be expected to favor monomeric or dimeric this compound complexes by sterically shielding the reactive gallium center.
Crystallographic Analysis and Structural Characterization Techniques
In addition to X-ray diffraction, a suite of spectroscopic and analytical methods is employed for the comprehensive characterization of these compounds:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and where applicable, ¹⁵N and ⁷¹Ga NMR spectroscopy are used to probe the solution-state structure and dynamics of these molecules. The chemical shifts and coupling constants provide valuable information about the electronic environment of the nuclei and the connectivity of the atoms.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying characteristic vibrational modes. For instance, the Ga-H stretching frequencies in gallane adducts are readily observable. The presence of a Ga=N bond in a monomeric this compound would be expected to give rise to a characteristic stretching frequency, although this can be challenging to observe in oligomeric species.
Mass Spectrometry: This technique is used to determine the mass-to-charge ratio of the molecular ions, which helps in confirming the molecular weight and elemental composition of the synthesized compounds. It can also provide clues about the degree of oligomerization in the gas phase.
Together, these techniques provide a detailed picture of the structure and bonding in this compound systems, from the intramolecular level of bond lengths and angles to the intermolecular interactions that govern their supramolecular architecture.
Electronic Structure and Chemical Bonding in Iminogallanes
Quantum Chemical Investigations and Computational Modeling
Quantum chemical calculations, particularly Density Functional Theory (DFT), have played a crucial role in understanding the electronic structure and bonding in iminogallanes and related Group 13 imides. acs.orgchemistryviews.orgjyu.firesearchgate.netresearchgate.netnih.govnih.govrsc.orgub.edu These computational methods provide insights into molecular geometries, bond strengths, orbital interactions, and electronic configurations that are often difficult to obtain solely from experimental techniques. Studies on model gallium(I) diketiminate precursors, which can be used to synthesize iminogallanes, have revealed a significant energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital plus one (LUMO+1). researchgate.net This large gap suggests that the gallium center in these precursors exhibits strong sigma-donor but poor pi-acceptor characteristics. researchgate.net Computational data on specific iminogallane complexes, such as [H{C(Me)N(Dipp)}(2)]Ga=NAr*, have provided detailed information about their bonding situation. researchgate.net Theoretical calculations have also been employed to explore the thermodynamics of monomeric versus dimeric formation in analogous systems like iminoalanes, offering insights applicable to the behavior of iminogallanes. researchgate.net Furthermore, computational analyses, including Natural Bond Orbital (NBO) analysis, applied to related systems like Ga=Sb and Ga=Bi bonds, have helped to understand the distribution of electron density and the nature of bonding between Group 13 and pnictogen elements. wikipedia.org
Analysis of Gallium-Nitrogen Multiple Bonding
The concept of multiple bonding between gallium and nitrogen in iminogallanes is a key aspect of their electronic structure. Monomeric iminogallanes featuring two-coordinate gallium and nitrogen atoms are expected to exhibit Ga=N multiple bond character. acs.orgjyu.finih.gov Experimental evidence supporting multiple bonding includes short Ga-N bond lengths. For instance, a Ga-N bond length of 1.701(2) Å has been reported for a bent this compound. nih.gov Computational studies corroborate the presence of a pi-bonding component in the Ga-N imide bond. researchgate.net For a model this compound, the pi-bonding contribution was calculated to be 48.6 kJ mol⁻¹, a value comparable to that found in H2GaNH2. researchgate.net However, the relative weakness of the Ga-N pi-bonding is consistent with the strong sigma-donor and weak pi-acceptor nature of the gallium atom, as indicated by computational studies on precursors. researchgate.net While Al-N triple bonding is suggested for some iminoalanes based on very short bond lengths and linear geometries, theoretical investigations into Group 13-Nitrogen bonds with various ligands propose that a true triple bond may not be present, and these multiple bonds can be relatively weak. acs.org
Orbital Interactions and Electronic Configuration
The bonding in iminogallanes involves complex orbital interactions between the gallium and nitrogen atoms. Similar to other Group 13-pnictogen multiple bonds, the interaction includes sigma donation from the nitrogen atom to the gallium center. wikipedia.org Additionally, there is a component of pi back-donation from the nitrogen's p-orbitals to the gallium's p-orbitals. However, the effectiveness of this pi back-donation is influenced by the electronic properties of gallium. Computational studies on gallium centers in related compounds suggest they are strong sigma-donors but poor pi-acceptors, which is attributed to a large energy separation between the relevant frontier orbitals (HOMO and LUMO+1). researchgate.net This characteristic implies that the pi-bonding contribution to the Ga-N bond in iminogallanes is relatively weak compared to the sigma bond. The electronic configuration around the two-coordinate gallium and nitrogen centers in monomeric iminogallanes can be envisioned as involving sp hybridization at both atoms for the sigma framework, with remaining p-orbitals participating in pi bonding. The specific electronic configuration and the degree of pi interaction are significantly influenced by the nature of the substituents attached to gallium and nitrogen.
Comparative Bonding Analysis with Analogous Group 13 Imides (e.g., Al, In)
Group 13 imides, including those of aluminum, gallium, and indium, are isoelectronic with carbon-carbon multiple bonds, making their bonding a subject of comparative study. nih.govwikipedia.org The synthesis of stable monomeric imides across the series is challenging and heavily dependent on the use of bulky ligands to prevent oligomerization. chemistryviews.orgwikipedia.orgresearchgate.net Significant differences in bonding and structure are observed when comparing iminogallanes to their aluminum and indium analogues. Monomeric iminoalanes (RAlNR') can exhibit very short Al-N bond lengths (around 1.63 Å) and linear or near-linear geometries at the Al and N atoms, which is consistent with Al-N triple bonding. acs.orgchemistryviews.orgjyu.firesearchgate.netnih.gov In contrast, iminogallanes and iminoindanes (RGaNR' and RInNR') with two-coordinate metal and nitrogen centers tend to be significantly bent at these atoms. nih.gov The Ga-N bond lengths in iminogallanes are generally longer than those in analogous iminoalanes (e.g., 1.701(2) Å for a bent this compound) nih.gov, and In-N bond lengths in iminoindanes are longer still (e.g., 1.928(2) Å for a bent iminoindane) nih.gov.
| Compound Class / Example | Metal (M) | Typical Coordination at M and N | Geometry at M-N-C | Typical M-N Bond Lengths (Å) | Notes |
| Monomeric Iminoalanes (e.g., AriPr8AlNArMe6) | Al | Two-coordinate | Linear/Near-linear | ~1.63 acs.orgchemistryviews.orgjyu.firesearchgate.netnih.gov | Consistent with Al-N triple bonding acs.orgchemistryviews.org |
| Monomeric Iminogallanes (e.g., AriPr4Ga=NAr′) | Ga | Two-coordinate | Bent | ~1.70 nih.gov | Ga-N multiple bonding suggested wikipedia.orgresearchgate.net |
| Monomeric Iminoindanes (e.g., AriPr4In=NAr′) | In | Two-coordinate | Bent | ~1.93 nih.gov | In-N multiple bonding suggested wikipedia.org |
| Tetrameric Iminogallanes (e.g., (MeGaNC6F5)4) | Ga | Four-coordinate | N/A | ~2.01 acs.org | Oligomeric structure |
Computational comparisons highlight differences in the electronic structure that contribute to these variations. For instance, the energy separation between the HOMO and LUMO+1 in model aluminum species is smaller than in gallium analogues. researchgate.net This difference is attributed to the higher energy of the aluminum lone pair, which likely facilitates stronger pi-acceptor interactions and contributes to the possibility of Al-N triple bonding and linear geometries in some iminoalanes. researchgate.net The weaker pi-acceptor character of gallium, on the other hand, is consistent with the observed bent geometries and longer Ga-N bond lengths in iminogallanes compared to their aluminum counterparts.
Reactivity and Reaction Mechanisms of Iminogallanes
Thermal Stability and Decomposition Pathways
The thermal stability of iminogallanes can vary depending on their specific structure and substituents. Some iminogallanes are described as being quite thermally stable, showing no signs of decomposition upon heating to temperatures around 100 °C in toluene (B28343) or even under microwave irradiation at 130 °C for extended periods. rsc.org However, others may undergo decomposition at higher temperatures. epdf.pub
Decomposition pathways can involve the elimination of small molecules. For instance, the formation of iminogallanes can occur through the thermolysis of aminogallanes, a process that often involves the elimination of hydrocarbons like methane. epdf.pubgoettingen-research-online.de This thermolysis can proceed via intermolecular reactions of aminometallanes. goettingen-research-online.deacs.org The temperature required for this elimination can be influenced by the nature of the ligands; for example, using a perfluorinated aromatic amine can help avoid intramolecular side-chain elimination. acs.org
Studies on related gallium compounds, such as azido- and amido-functionalized gallium hydrides, have shown them to be quite thermally stable, with some undergoing partial decomposition to form salts and other products only under specific conditions like microwave irradiation. rsc.org The thermal stability of solids, in general, is related to factors like heat input, chemical reaction, and gas-phase mass transport, with the evaporation step often being the controlling mechanism. nist.gov Techniques like Thermogravimetric Analysis (TGA) are used to assess thermal stability by measuring weight loss upon heating. researchgate.netmdpi.com
Reaction with Electrophiles and Nucleophiles
The reactivity of iminogallanes towards electrophiles and nucleophiles is influenced by the nature of the Ga=N double bond. Electrophiles are electron-loving species that are attracted to electron-rich areas savemyexams.comlibretexts.org, while nucleophiles are electron-rich species that attack electron-poor centers pressbooks.publibretexts.org.
While the search results don't provide explicit details on the direct reaction of the Ga=N double bond in iminogallanes with a wide range of electrophiles and nucleophiles, related gallium species offer some insight. For example, gallium(I) compounds can exhibit both nucleophilic (Lewis basic) properties due to a metal-centered lone pair and electrophilic (Lewis acidic) properties due to a formally vacant π-orbital. researchgate.net This ambiphilic nature suggests that iminogallanes, depending on their specific structure and coordination environment, might also exhibit complex reactivity patterns towards both electrophilic and nucleophilic reagents.
Reactions involving gallium compounds and azides have been shown to produce iminogallanes as intermediates or products. researchgate.netresearchgate.net For instance, the reaction of pentamethylcyclopentadienylgallium (Cp*Ga) with organic azides can yield dimeric iminogallanes. researchgate.netresearchgate.net The reaction of a gallium(I) species with benzylazide or trimethylsilyl (B98337) azide (B81097) can proceed via the transient formation of a Ga=N imide complex. researchgate.net
Nucleophilic addition reactions typically involve a nucleophile attacking an electrophilic center, often a carbon atom with a partial positive charge due to being bonded to a more electronegative atom. libretexts.orgwikipedia.orgucalgary.ca Electrophilic addition reactions, on the other hand, involve an electrophile attacking an electron-rich area, such as a carbon-carbon double bond. savemyexams.comlibretexts.org The polarity of bonds, as discussed in the next section, plays a crucial role in determining these reaction pathways. tutorchase.comstudymind.co.uk
Role of Ga-N Bond Polarity in Chemical Transformations
The polarity of the Ga-N bond is a significant factor in the chemical transformations of iminogallanes and related gallium-nitrogen compounds. Bond polarity arises from the difference in electronegativity between the bonded atoms, leading to an unequal distribution of electron density and partial positive and negative charges on the atoms. tutorchase.comstudymind.co.uk Gallium is less electronegative than nitrogen, resulting in the gallium atom carrying a partial positive charge and the nitrogen atom a partial negative charge in a Ga-N bond. studymind.co.ukacs.org
This polarity makes the gallium atom an electrophilic center and the nitrogen atom a nucleophilic center, influencing how iminogallanes interact with other molecules. The increased polarity and reactivity of Ga-N bonds compared to, for example, B-N bonds (due to the lower electronegativity of Ga relative to B) can lead to different reaction pathways and outcomes. rsc.orgrsc.org
The polarity of bonds affects various molecular properties, including reactivity. tutorchase.comstudymind.co.uk Polar molecules are often more reactive because the partial charges can attract other molecules and ions, facilitating chemical reactions. tutorchase.comstudymind.co.uk In the context of iminogallanes, the polar Ga-N bond can be susceptible to attack by both nucleophiles at the gallium center and electrophiles at the nitrogen center, depending on the specific reaction conditions and the nature of the attacking species.
Studies on the thermal stability of gallium nitride (GaN), which also contains Ga-N bonds, have shown that the difference in polarity between Ga-polar and N-polar surfaces affects the morphology and bonding on the surface, and thus, the stability of the atoms bonded to the surface. nist.govresearchgate.net This highlights the fundamental role of polarity in the behavior of gallium-nitrogen species.
Mechanistic Insights into Oligomerization Processes
Iminogallanes are known to exist not only as monomers but also as oligomers, forming dimers, trimers, tetramers, and even hexamers. goettingen-research-online.deacs.orgresearchgate.netresearchgate.net The degree of oligomerization is highly dependent on the steric demand of the ligands attached to the gallium and nitrogen atoms. goettingen-research-online.deacs.org
The formation of these oligomeric structures often occurs through the self-assembly of monomeric or smaller oligomeric units. For example, the reaction of CpGa with XylN3 (Xyl = 2,6-dimethylphenyl) in a 1:1 ratio gives the dimer (CpGaNXyl)2. researchgate.netresearchgate.net This dimerization involves the formation of a Ga2N2 core structure. researchgate.net
Thermolysis of aminogallanes is a common route to iminogallanes, and this process can lead to the formation of various oligomers. goettingen-research-online.deacs.org The intermolecular reaction of aminometallanes is one possible pathway for the formation of iminometallanes, which then oligomerize. goettingen-research-online.deacs.org
Specific examples of oligomeric iminogallanes include the first dimeric iminogallane with three-coordinate gallium atoms, (Cp*GaNXyl)2 researchgate.netresearchgate.net, and hexameric iminogallanes like [MeGaNCH2Ph]6 and (MeGaNRf)6 (Rf = 4-fluorophenyl) acs.orgresearchgate.net. The hexameric structures can feature a Ga-N cage. researchgate.net
The mechanism of oligomerization is often influenced by factors such as solvent and temperature. researchgate.netresearchgate.net Steric bulk plays a crucial role in controlling the degree of aggregation, with bulkier ligands favoring lower degrees of oligomerization. goettingen-research-online.deacs.org
Applications and Advanced Materials Precursors
Iminogallanes as Single-Source Precursors for Gallium Nitride (GaN) Synthesis
Iminogallanes are highly valued as single-source precursors for the synthesis of gallium nitride (GaN). This is because both gallium and nitrogen are present in a single molecule in the desired 1:1 stoichiometric ratio, which simplifies the manufacturing process of GaN. The use of iminogallanes can lead to the formation of GaN at lower temperatures compared to traditional methods that use separate gallium and nitrogen sources.
One notable example of an iminogallane used for this purpose is the cyclic compound, cyclotrigallazane, [H₂GaNH₂]₃. This compound has been demonstrated to convert to cubic gallium nitride at a remarkably low temperature of 150°C. acs.orgresearchgate.net This low-temperature conversion is a significant advantage as it can reduce the thermal budget of GaN device fabrication and allow for the use of a wider range of substrate materials.
The general chemical equation for the conversion of cyclotrigallazane to gallium nitride is:
[H₂GaNH₂]₃ → 3GaN + 6H₂
A key advantage of using this compound precursors is the ability to achieve low-temperature deposition of GaN films. Traditional GaN synthesis methods, such as metal-organic chemical vapor deposition (MOCVD), often require temperatures in excess of 1000°C. arxiv.orgmdpi.com The use of single-source this compound precursors can significantly lower this deposition temperature.
The decomposition of iminogallanes to form GaN is a complex process that can be influenced by several factors, including the structure of the precursor and the reaction conditions. For instance, the presence of specific functional groups on the this compound molecule can alter its decomposition pathway and the properties of the resulting GaN material.
Research has shown that the design of the this compound precursor is critical for achieving low-temperature GaN deposition. For example, the use of precursors with weaker Ga-N bonds can facilitate decomposition at lower temperatures. Additionally, the reaction atmosphere, such as the presence of ammonia (B1221849), can also play a role in the GaN formation process.
Table 1: Low-Temperature GaN Deposition using an this compound Precursor
| Precursor | Deposition Temperature (°C) | Substrate | Resulting GaN Phase | Reference |
| Cyclotrigallazane ([H₂GaNH₂]₃) | 150 | Not specified | Cubic | acs.orgresearchgate.net |
The formation of high-quality gallium nitride films is essential for the fabrication of electronic and optoelectronic devices. This compound precursors have been successfully employed to grow GaN films with desirable properties. The characteristics of the resulting GaN films, such as their crystallinity, surface morphology, and optical properties, are strongly dependent on the deposition conditions and the specific this compound precursor used.
For instance, the concentration of the precursor solution can influence the growth mechanism of the GaN film. The quality of the GaN films can be assessed using various characterization techniques, including X-ray diffraction (XRD) to determine the crystal structure, and photoluminescence (PL) spectroscopy to evaluate the optical properties. nih.govmdpi.comresearchgate.netresearchgate.net High-quality GaN films typically exhibit sharp and narrow near-band-edge emissions in their PL spectra. mdpi.com
Potential in III-V Semiconductor Materials Development
While the primary application of iminogallanes in III-V semiconductor materials development has been focused on the synthesis of gallium nitride, there is potential for their use as precursors for other III-V materials. The III-V semiconductors are a class of materials that includes compounds made from elements in Group III and Group V of the periodic table, such as gallium arsenide (GaAs) and indium gallium nitride (InGaN).
The synthesis of GaAs nanoparticles has been achieved using a single-source organometallic precursor, demonstrating the feasibility of this approach for materials other than GaN. researchgate.net However, the specific use of this compound precursors for the synthesis of GaAs and other III-V semiconductors is not as well-documented as it is for GaN. Further research is needed to explore the full potential of iminogallanes in the development of a wider range of III-V semiconductor materials.
Emerging Roles in Inorganic Polymer and Cluster Chemistry
Iminogallanes are also finding emerging roles in the fields of inorganic polymer and cluster chemistry. The ability of iminogallanes to form larger molecular structures through the linking of Ga-N units makes them interesting building blocks for the synthesis of novel inorganic polymers and clusters.
The synthesis of gallium amido-imido clusters from the reaction of organogallium precursors with amines has been reported. These clusters contain a core of gallium and nitrogen atoms and are stabilized by organic ligands. The structure of these clusters can be quite complex, with some possessing adamantane-like or novel core structures constructed from interconnected rings.
These inorganic clusters can be considered as molecular models for the larger lattice structure of gallium nitride, providing insights into the bonding and structure of the bulk material. Furthermore, the study of this compound-based polymers and clusters is an active area of research with the potential to lead to new materials with interesting electronic, optical, and catalytic properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
